molecular formula C12H21NO3 B1464177 tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1269492-67-2

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1464177
CAS No.: 1269492-67-2
M. Wt: 227.3 g/mol
InChI Key: RWSFXMOBGKTOCH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 553645-75-3) is a bicyclic compound featuring a seven-membered azabicyclo[2.2.1]heptane core. The molecule contains a hydroxymethyl (-CH₂OH) substituent at position 3 and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) drugs and protease inhibitors due to its rigid bicyclic scaffold and stereochemical diversity .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSFXMOBGKTOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bicyclic Core

The bicyclic 2-azabicyclo[2.2.1]heptane ring system is synthesized via a Diels-Alder reaction between a homochiral amine salt, formaldehyde, and cyclopentadiene. This reaction proceeds under mild conditions, typically in the presence of mineral acids such as hydrochloric acid, facilitating the formation of the bicyclic intermediate with high stereoselectivity.

Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position is introduced through selective oxidation followed by reduction. Oxidation is carried out using potassium permanganate or osmium tetroxide in the presence of co-oxidants like N-methylmorpholine oxide or triethylamine oxide in hydro-organic solvents (water-tert-butanol or water-acetone mixtures). This bis-hydroxylation is carefully controlled to prevent formation of unwanted exo isomers.

Subsequently, reduction with sodium or potassium borohydride converts aldehyde or ketone intermediates into the hydroxymethyl group, completing the functionalization.

Protection of Functional Groups

To stabilize the amine functionality during subsequent reactions and purification, protection with tert-butyl carbamate (Boc) groups is performed. This is typically achieved by hydrogenolysis in the presence of palladium on carbon catalyst and di-tert-butyl dicarbonate in alcoholic solvents (methanol, ethanol, or isopropanol) at temperatures between 0 and 50 °C.

Hydroxyl groups can also be protected using esterification or acetalization methods, such as reaction with acetic or propionic acid in the presence of p-toluenesulfonic acid or aldehydes/ketones with trifluoroacetic acid catalysts, in aromatic solvents like benzene or toluene.

Research Findings and Optimization Notes

  • Stereoselectivity: The Diels-Alder reaction yields predominantly the desired stereoisomer, which can be further purified by diastereoselective crystallization using optically active acids like L-dimethoxysuccinic acid in isopropanol.

  • Oxidation Control: Choice of oxidant and reaction medium is critical to avoid formation of unwanted stereoisomers or overoxidation. Osmium tetroxide with N-methylmorpholine oxide in water-tert-butanol is preferred for selective hydroxylation.

  • Protection Strategies: The Boc group is favored for amine protection due to its stability and ease of removal. Protective groups for hydroxyls are chosen based on subsequent synthetic steps and can be selectively removed.

  • Catalyst Use: Palladium on carbon is effective for hydrogenolysis and simultaneous Boc protection, enabling efficient one-pot transformations.

Summary Table of Preparation Conditions

Parameter Preferred Conditions
Diels-Alder Reaction Homochiral amine salt, formaldehyde, cyclopentadiene, mineral acid catalyst, room temperature
Oxidation Potassium permanganate or OsO4, N-methylmorpholine oxide, water-tert-butanol, controlled temperature
Reduction Sodium or potassium borohydride, methanol or ethanol, 0-25 °C
Amine Protection Di-tert-butyl dicarbonate, Pd/C catalyst, methanol/isopropanol, 0-50 °C
Hydroxyl Protection Acetic acid/p-toluenesulfonic acid or aldehydes/ketones with acid catalyst, benzene/toluene solvent

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form a carboxylic acid derivative.

Key Conditions and Reagents

  • Oxidizing Agent : Potassium permanganate (KMnO4_4) in acidic or neutral conditions.

  • Solvent : Water or ethanol.

  • Product : A carboxylic acid derivative (tert-butyl 3-carboxy-2-azabicyclo[2.2.1]heptane-2-carboxylate).

Mechanistic Insight
The reaction proceeds via deprotonation of the hydroxymethyl group, followed by sequential oxidation of the primary alcohol to a carboxylic acid.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions under Mitsunobu conditions.

Reaction Type Reagents Conditions Product
Thiol SubstitutionDIAD, Triphenylphosphine, ThiolAnhydrous THF, 0°C to RTThioether derivative (tert-butyl 3-(alkylthio)methyl-2-azabicyclo...)
DifluoromethylationCuI, 2,2-Difluoro-2-(fluorosulfonyl)acetic acidMeCN, 45°CDifluoromethylated analog

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions to yield the carboxylic acid.

Hydrolysis Conditions

  • Acidic Hydrolysis : Concentrated H2_2SO4_4 in THF/water (1:1), reflux.

  • Basic Hydrolysis : NaOH in ethanol/water, RT to 50°C.

  • Product : 3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid.

Acylation and Alkylation

The hydroxymethyl group reacts with acylating or alkylating agents to form esters or ethers.

Example Reactions

  • Acylation : Acetyl chloride in dichloromethane (DCM) with triethylamine yields the acetylated derivative.

  • Alkylation : Benzyl bromide in DCM with potassium carbonate forms the benzyl ether.

Hydrogenation

The ester group can be selectively reduced under hydrogenation conditions:

Catalyst Solvent Pressure Product
Pd/C (10%)Ethanol1–3 atm H2_2tert-Butyl 3-(hydroxymethyl)-2-azabicyclo... alcohol

Functionalization of the Bicyclic Core

The nitrogen in the azabicycloheptane ring participates in reactions such as:

  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the tert-butyloxycarbonyl (Boc) group, yielding the free amine .

  • Rearrangement : Thermal or acid-catalyzed ring-opening reactions to form linear intermediates .

Comparative Reactivity Table

The table below summarizes key transformations:

Reaction Key Functional Group Reagents/Conditions Application
Oxidation-CH2_2OHKMnO4_4, H2_2O/EtOHSynthesis of carboxylic acid derivatives
Mitsunobu Substitution-CH2_2OHDIAD, PPh3_3, RSHThioether prodrug development
Ester Hydrolysis-COOt^tBuH2_2SO4_4/THF or NaOH/EtOHCarboxylic acid intermediate
Difluoromethylation-CH2_2OHCuI, 2,2-Difluoro reagent, MeCNFluorinated analog synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The position of functional groups (e.g., hydroxymethyl at C3 vs. C4 or C6) significantly impacts molecular conformation and biological activity. For instance, C3-substituted derivatives are preferred in CNS drug scaffolds due to enhanced blood-brain barrier penetration .

Functional Group Reactivity :

  • Hydroxymethyl groups (target compound) enable oxidation to carboxylic acids or esterification, expanding utility in prodrug design .
  • Oxo groups (e.g., 5-oxo derivative) are electron-withdrawing, facilitating nucleophilic additions or reductions .
  • Lactone-containing analogs (e.g., 2-oxa derivatives) exhibit constrained ring systems, mimicking peptide turn structures .

Diaza Derivatives : Compounds with additional nitrogen atoms (e.g., 2,5-diazabicycloheptanes) show increased basicity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its IUPAC name, is a bicyclic compound with significant potential in medicinal chemistry. This compound is noted for its structural complexity and biological activity, which are of interest in various fields, including drug development and biochemical research.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 188057-43-4
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, particularly in the context of metabolic pathways.
  • Neuropharmacological Effects : Research indicates that derivatives of azabicyclo compounds may exhibit neuroprotective effects and influence neurotransmitter systems.
  • Antimicrobial Activity : Some studies suggest that bicyclic compounds can possess antimicrobial properties, making them candidates for further investigation in infection control.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound can inhibit key enzymes involved in metabolic processes. For instance, studies on related bicyclic structures have demonstrated their ability to block specific enzyme activities, which could lead to therapeutic applications in metabolic disorders .

Neuropharmacological Research

The neuropharmacological properties of this compound have been explored through various assays that assess its impact on neurotransmitter release and neuronal survival. One study highlighted the ability of related compounds to modulate glutamate levels in the brain, suggesting a potential role in treating neurodegenerative diseases .

Antimicrobial Activity

In vitro studies have indicated that certain bicyclic compounds exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Case Studies

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated effective inhibition of key metabolic enzymes by related bicyclic compounds.
NeuropharmacologyShowed modulation of neurotransmitter levels, indicating potential neuroprotective effects.
Antimicrobial ActivityIdentified significant antimicrobial properties against gram-positive and gram-negative bacteria.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate?

Two primary methods are documented:

  • Method 1 : Reacting the bicyclic alcohol precursor with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in toluene under anhydrous conditions, followed by quenching with aqueous NaOH and purification via column chromatography (SiO₂, hexane:EtOAc gradients). Yields range from 55–92% .
  • Method 2 : Using hydrazoic acid (HN₃) with PPh₃ in methanol, followed by similar purification steps. This method avoids DIAD but requires careful handling of HN₃ due to toxicity . Both routes produce a yellowish oil, confirmed by NMR and MS.

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • ¹H NMR : Resonances at δ 1.45 ppm (tert-butyl group), 3.42–3.21 ppm (hydroxymethyl protons), and 1.78–1.55 ppm (bicyclic backbone protons) .
  • ¹³C NMR : Peaks at δ 80.4 ppm (tert-butyl carbonyl) and 67.3–28.0 ppm (bicyclic carbons) . Impurity profiling via HPLC (e.g., >97% purity) is critical for batch consistency .

Q. What safety precautions are necessary when handling this compound?

Based on GHS classification:

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • Protocols : Use fume hoods, wear nitrile gloves, and avoid inhalation. Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthesized batches and literature reports?

Discrepancies often arise from rotameric mixtures or diastereomers . For example, extra protons in the 1–2 ppm region may indicate unresolved rotamers due to restricted rotation in the bicyclic scaffold. Mitigation strategies:

  • Use variable-temperature NMR to coalesce split peaks.
  • Optimize chromatography (e.g., 90:10 hexane:EtOAc) to isolate dominant conformers .
  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies enable selective functionalization of the hydroxymethyl group?

The hydroxymethyl group can be modified via:

  • Thiourea Formation : React with benzyl isothiocyanate in CHCl₃ (80% yield) .
  • Azide Introduction : Substitute the hydroxyl group using HN₃/PPh₃/DIAD, followed by Staudinger reaction or click chemistry .
  • Amine Derivatives : Reduce azides to amines via hydrogenation (Pd/C, ethanol) for further coupling . Key: Protect the bicyclic amine with the tert-butyl group to avoid side reactions.

Q. How are purification challenges resolved when rotamers or diastereomers form during synthesis?

  • Column Chromatography : Use silica gel with hexane:EtOAc gradients (e.g., 83.3:16.7) to separate rotamers. Pre-purify crude products by dissolving in 1:1 hexane:Et₂O to precipitate triphenylphosphine oxide .
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) if stereocenters are present .

Q. What methods ensure stereochemical control during synthesis of bicyclic derivatives?

  • Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (1R,4R)-configured amines) to retain stereochemistry .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalysts) for ketone reductions or cycloadditions.
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates (e.g., tert-butyl carbamate derivatives) .

Data Contradiction Analysis

Example : A batch shows unexpected ¹H NMR signals at δ 4.37–4.10 ppm, differing from literature.

  • Root Cause : Rotameric equilibrium due to hindered rotation in the bicyclic system.
  • Resolution :
    • Re-analyze under higher field (600 MHz NMR) to resolve splitting.
    • Compare with DEPT-135 spectra to distinguish CH₂/CH₃ groups .
    • Synthesize a crystalline derivative (e.g., hydrochloride salt) for unambiguous structural assignment .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

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